diethyl thiophosphoryl (Z)-(2-aminothiazol-4-yl)methoxyimino acetate

Process Chemistry Active Ester Stability Cephalosporin Intermediates

Diethyl thiophosphoryl (Z)-(2-aminothiazol-4-yl)methoxyimino acetate (CAS 162208-27-7), commonly referred to as DAMA, is a specialty activated ester intermediate belonging to the aminothiazolyl-methoxyimino acetate class. Its primary application is as a key acylation agent in the synthesis of third-generation cephalosporin antibiotics such as cefotaxime and ceftriaxone.

Molecular Formula C10H16N3O5PS2
Molecular Weight 353.348
CAS No. 162208-27-7
Cat. No. B573760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namediethyl thiophosphoryl (Z)-(2-aminothiazol-4-yl)methoxyimino acetate
CAS162208-27-7
Molecular FormulaC10H16N3O5PS2
Molecular Weight353.348
Structural Identifiers
SMILESCCOP(=S)(OCC)OC(=O)C(=NOC)C1=CSC(=N1)N
InChIInChI=1S/C10H16N3O5PS2/c1-4-16-19(20,17-5-2)18-9(14)8(13-15-3)7-6-21-10(11)12-7/h6H,4-5H2,1-3H3,(H2,11,12)/b13-8-
InChIKeyJNSGIVNNHKGGRU-JYRVWZFOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diethyl Thiophosphoryl (Z)-(2-Aminothiazol-4-yl)methoxyimino Acetate (DAMA) Procurement Guide for Cephalosporin Synthesis


Diethyl thiophosphoryl (Z)-(2-aminothiazol-4-yl)methoxyimino acetate (CAS 162208-27-7), commonly referred to as DAMA, is a specialty activated ester intermediate belonging to the aminothiazolyl-methoxyimino acetate class [1]. Its primary application is as a key acylation agent in the synthesis of third-generation cephalosporin antibiotics such as cefotaxime and ceftriaxone [1][2]. The compound features a thiophosphoryl leaving group that distinguishes it structurally from other commonly employed active esters such as the 2-mercaptobenzothiazolyl thioester (MAEM) [3].

Why Dithiophosphoryl Active Ester DAMA Cannot Be Substituted by Generic Thioesters in Cefotaxime Production


Attempts to substitute DAMA with generic active esters such as MAEM or unactivated aminothiazolyl-methoxyimino acetic acid (ATMA) directly in cephalosporin manufacturing processes encounter quantifiable deficits in reactivity, stability, and downstream purity [1][2]. While MAEM provides a 95% reaction yield, it simultaneously releases 2-mercaptobenzothiazole as a stoichiometric by-product, a compound associated with carcinogenic potential and subject to stringent residual limits in final drug substances [2][3]. Furthermore, unactivated ATMA exhibits insufficient intrinsic reactivity toward the 7-ACA amine, necessitating in situ coupling agents that introduce additional impurity burdens. The following quantitative evidence establishes the defensible differentiation of DAMA over these alternatives.

Quantitative Differentiation Evidence for DAMA (CAS 162208-27-7) vs. MAEM and Unactivated ATMA in Cefotaxime Manufacturing


DAMA Enables an Isolable and Storable Activated Intermediate with Definitive Stability Data vs. In Situ Generated MAEM

DAMA was prepared in high purity and demonstrated definitive storage stability, remaining unchanged for at least 7 days at 25 °C and 6 months at 5 °C [1]. In contrast, the most widely used alternative, MAEM (2-mercaptobenzothiazolyl thioester), is typically generated in situ or requires immediate use due to limited isolability and stability, with no comparable long-term stability data reported in the literature [2]. This isolation capability permits quality-controlled procurement and inventory management for DAMA, a property not practically available with MAEM.

Process Chemistry Active Ester Stability Cephalosporin Intermediates

DAMA Delivers Higher Purity Cefotaxime Sodium (98.4% HPLC) in One-Pot Operation vs. MAEM's 95% Reaction Yield

Using DAMA, a simplified one-pot synthesis with 7-ACA in chloroform yielded cefotaxime acid at 95% purity, which upon conversion with 2-ethyl hexanoate produced cefotaxime sodium at 98.4% purity by validated HPLC [1]. In comparison, the analogous MAEM procedure achieves a 95% reaction yield for cefotaxime acid but requires separate by-product recovery steps and does not report final sodium salt purity exceeding this initial yield [2]. The DAMA process achieves higher final product purity while minimizing unit operations.

Cefotaxime Sodium Purity Active Ester Yield Pharmaceutical Synthesis

DAMA-Based One-Pot Process Increases Cefotaxime Sodium Mass Yield by 2 Percentage Points Over Traditional Two-Step Methods

Patent CN105646535A explicitly compares a DAMA-based one-pot synthesis method against the traditional two-step process for cefotaxime sodium. The DAMA process achieved a mass yield of 156.2% and product content of 96.4%, compared to 154.2% mass yield and 95.4% content for the traditional method [1]. In a replicate embodiment, the DAMA process further improved to 156.7% yield and 96.5% content [1]. This demonstrates a consistent yield advantage of ≥2 percentage points and a purity increase of ≥0.5 percentage points attributable to the DAMA methodology.

Process Yield Optimization Cefotaxime Sodium Active Ester Efficiency

DAMA Eliminates the Carcinogenic By-Product 2-Mercaptobenzothiazole Released by MAEM During Acylation

The use of MAEM inevitably releases one equivalent of 2-mercaptobenzothiazole (MBT) upon acylation of 7-ACA, a compound associated with carcinogenic risk and subject to strict residual solvent and genotoxic impurity regulations in finished cephalosporin products [1][2]. DAMA, by contrast, releases diethyl thiophosphate as its leaving group, which does not carry the same carcinogenic liability and is more readily removed during aqueous workup [1][3]. The Chinese literature explicitly notes that residual DM/M (MBT) in cephalosporins is restricted by US regulations and that DAMA was specifically developed to replace AE-active ester (MAEM) to circumvent this problem [2].

Genotoxic Impurity Control Active Ester By-Production Cephalosporin Safety

DAMA Requires Only Stirring and Filtration as Unit Operations vs. Multi-Step Activation Protocols for Competitor Active Esters

The DAMA-based synthesis of cefotaxime was performed in a one-pot manner requiring only stirring and filtration as the sole unit operations [1]. In comparison, alternative active ester methods such as the phosphorus-containing active ester route, the triazinone active ester route, and the oxadiazole active ester route each require separate activation steps, additional reagents, and more complex workup procedures as disclosed in patent CN101550149A [2]. The reduction in unit operations correlates directly with shorter cycle time and lower solvent consumption.

Process Simplification Active Ester Methodology Cefotaxime Manufacturing

Literature Validates the AE-Active Ester (DAMA) as the Default Industrial Method for Cefotaxime Acid Synthesis

Patent CN118324779A states that among available cefotaxime acid synthesis methods—active ester, anhydride, and acyl chloride—the active ester method is the dominant industrial process, and the commonly used active esters include AE-active ester, phosphorus-containing active ester, thiadiazole active ester, triazinone active ester, and benzothiazole active ester [1]. CN101550149A similarly lists the AE-active ester method (DAMA) alongside other active ester approaches as the core synthetic strategies for cefotaxime acid [2]. This confirms DAMA's established position within the industrial manufacturing portfolio.

Industrial Adoption Active Ester Selection Cefotaxime Manufacturing

Application Scenarios Where DAMA (CAS 162208-27-7) Delivers Proven Procurement Advantage in Cephalosporin Production


Generic Cefotaxime Sodium Manufacturing Requiring High Purity and Cost-Efficiency

For generic pharmaceutical manufacturers producing cefotaxime sodium for regulated markets, DAMA provides a validated route achieving 98.4% final product purity with a documented 2% mass yield advantage over traditional two-step processes [1][2]. This combination of higher purity and higher yield directly reduces cost of goods sold (COGS) while ensuring compliance with pharmacopoeial purity standards.

Green Chemistry Initiatives Targeting Reduced Unit Operations and Solvent Consumption

DAMA enables a one-pot synthesis requiring only stirring and filtration as unit operations, which aligns with green chemistry goals for minimized solvent usage and reduced process mass intensity compared to multi-step active ester protocols [1]. This scenario is particularly relevant for manufacturers subject to stringent environmental discharge regulations.

Genotoxic Impurity Risk Mitigation in Cephalosporin Drug Substances

Manufacturers seeking to proactively eliminate the carcinogenic by-product 2-mercaptobenzothiazole from their synthetic route should prioritize DAMA over MAEM-based thioesters. DAMA replaces MBT release with diethyl thiophosphate, thereby removing a critical genotoxic impurity control point and simplifying the analytical testing and regulatory submission package related to residual solvent and mutagenic impurity guidelines [1][2].

Inventory and Supply Chain Management for Just-in-Time Cephalosporin Production

Unlike MAEM, which lacks documented isolable solid stability, DAMA is a storable intermediate with confirmed stability of at least 7 days at 25 °C and 6 months at 5 °C [1]. This enables procurement teams to maintain strategic inventory, qualify multiple suppliers through standard analytical release testing, and implement just-in-time manufacturing without the risk of reagent degradation.

Quote Request

Request a Quote for diethyl thiophosphoryl (Z)-(2-aminothiazol-4-yl)methoxyimino acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.